Myristyl laurate
CAS No.: 22412-97-1
Cat. No.: VC3705737
Molecular Formula: C26H52O2
Molecular Weight: 396.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22412-97-1 |
---|---|
Molecular Formula | C26H52O2 |
Molecular Weight | 396.7 g/mol |
IUPAC Name | tetradecyl dodecanoate |
Standard InChI | InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3 |
Standard InChI Key | FNMPODAQERUMDD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Introduction
Chemical Properties and Structure
Chemical Identity
Myristyl laurate is identified by several key parameters that define its chemical identity, as detailed in the following table:
Property | Value |
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CAS Number | 22412-97-1 |
Chemical Name | Myristyl laurate |
Synonyms | Tetradecyl laurate, Myristyl dodecanoate, Tetradecyl dodecanoate, Lauric acid myristyl ester, Dodecanoic acid tetradecyl ester |
Molecular Formula | C26H52O2 |
Molecular Weight | 396.69 g/mol |
EINECS | 244-966-3 |
FDA UNII | 58U0NZN2BT |
EPA Registry | Dodecanoic acid, tetradecyl ester |
Physical Properties
The physical characteristics of myristyl laurate determine its behavior in formulations and applications:
Property | Value |
---|---|
Boiling Point | 407°C (at 101,325 Pa) |
Density | 0.85 at 20°C |
Vapor Pressure | 0 Pa at 25°C |
Water Solubility | 0.35 ng/L at 25°C |
LogP | 11.7 at 25°C |
Storage Temperature | -20°C (recommended) |
EWG's Food Scores | 1 |
Chemical Structure and Classification
Myristyl laurate is chemically classified as a non-ionic surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. The molecular structure features an ester linkage connecting the lauric acid component to the myristyl alcohol. This structural arrangement contributes to its emollient properties and ability to form protective barriers on skin surfaces. The long hydrocarbon chains in this molecule contribute to its hydrophobicity and ability to interact with skin lipids, making it effective in moisturizing applications.
Synthesis and Production Methods
Synthetic Pathways
The primary method for synthesizing myristyl laurate is through an esterification reaction, where myristyl alcohol reacts with lauric acid. This process can be facilitated through different catalytic approaches:
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Acid-catalyzed esterification: Traditional approach using acid catalysts to facilitate the reaction between the alcohol and carboxylic acid
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Enzymatic catalysis: Lipases are commonly employed for their specificity and ability to operate under mild conditions, resulting in high-purity products
The general esterification reaction involves the formation of an ester bond with the elimination of water:
Myristyl alcohol + Lauric acid → Myristyl laurate + Water
Natural Sources and Raw Materials
Myristyl laurate can be derived from natural sources rich in both myristyl alcohol and lauric acid components, including:
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Palm kernel oil: Contains significant amounts of lauric acid and can be processed to obtain myristyl alcohol
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Coconut oil: Rich in lauric acid and serves as a renewable source for industrial production
These natural oils serve as sustainable sources for the industrial production of myristyl laurate, aligning with growing consumer demand for naturally-derived cosmetic ingredients.
Industrial Production Considerations
For industrial applications requiring high purity and consistency, myristyl laurate is typically synthesized through controlled chemical processes. Manufacturing methods may include:
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Batch esterification processes with purification steps
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Continuous flow reactors for larger-scale production
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Green chemistry approaches using recyclable catalysts or solvent-free conditions
The stock solution preparation for laboratory use of myristyl laurate can be calculated using the following reference table:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.5209 mL | 12.6043 mL | 25.2086 mL |
5 mM | 0.5042 mL | 2.5209 mL | 5.0417 mL |
10 mM | 0.2521 mL | 1.2604 mL | 2.5209 mL |
Applications and Uses
Cosmetic and Personal Care Applications
Myristyl laurate finds extensive application in the cosmetic and personal care industry, where it serves multiple functions:
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Emollient: Provides moisturizing effects by forming a protective barrier on the skin that reduces water loss
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Skin-conditioning agent: Enhances the texture and feel of products while providing moisture to maintain skin elasticity and softness
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Texture enhancer: Improves the sensory attributes of formulations, creating pleasant skin feel
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Stabilizer: Contributes to the stability of emulsions in various formulations
These properties make myristyl laurate a valuable ingredient in various personal care products, including moisturizing creams, lotions, lip products, and other skincare formulations requiring emollient properties.
Biological and Physiological Properties
Skin Interaction Mechanism
The mechanism by which myristyl laurate acts as an emollient involves its specific interaction with skin lipids. When applied topically, it forms a semi-occlusive barrier on the skin surface that helps:
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Reduce transepidermal water loss
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Enhance skin hydration by trapping moisture
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Maintain skin elasticity and softness
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Support the natural skin barrier function
Research findings indicate that formulations containing myristyl laurate exhibit improved moisture retention compared to those without it, making it a valuable ingredient in moisturizing products. This effect is attributed to its ability to integrate with the skin's natural lipid matrix.
Chemical Reactivity
As an ester, myristyl laurate can undergo various chemical reactions typical of this functional group, including:
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Hydrolysis: Breaking of the ester bond in the presence of water, particularly under acidic or basic conditions
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Transesterification: Exchange of the alcohol portion with another alcohol
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Saponification: Reaction with strong bases to form carboxylic acid salts
The hydrolysis reaction is often utilized in laboratory settings for analyzing ester content, while transesterification processes are employed in various industrial applications.
Market Analysis and Industry Trends
Current Market Status
According to the market research report referenced in the search results, comprehensive data on the myristyl laurate market is available in the 2025 market report . This report appears to cover:
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Global and regional market dynamics for myristyl laurate
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Price trends and market valuations
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Supply chain analysis
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Major producers, suppliers, and consumers
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Market forecasts and growth projections
The presence of detailed market research indicates commercial significance and ongoing industry interest in this compound and its applications .
Applications Driving Market Demand
The primary applications driving demand for myristyl laurate appear to be in the personal care and cosmetic industries, where its emollient and skin-conditioning properties make it valuable for formulations designed to improve skin hydration and texture. The increasing consumer preference for effective moisturizing products continues to support market growth for this ingredient.
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